1,4-Butanedisulfinic acid

Description

Contextualization within Organic Sulfur Chemistry

Organic sulfur chemistry encompasses a vast array of compounds with sulfur in various oxidation states, from thiols (R-SH) and disulfides (R-S-S-R) to sulfoxides (R₂S=O), sulfones (R₂SO₂), and sulfonic acids (R-SO₃H). Sulfinic acids, with the general structure R-S(O)OH, occupy an intermediate oxidation state between thiols and sulfonic acids. This intermediate state is crucial to their chemistry, often leading to instability. Lower aliphatic monosulfinic acids, for instance, are known to be particularly unstable compounds. acs.org They can readily undergo disproportionation, a reaction where two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate. It is within this context of general instability for its chemical class that 1,4-butanedisulfinic acid emerges as an exceptional case. acs.org

Structural Features and Distinctive Reactivity Considerations of this compound

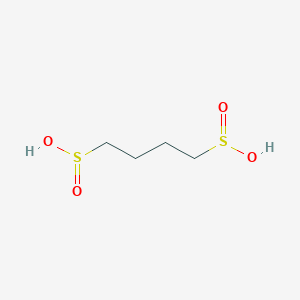

The structure of this compound features a flexible four-carbon (butane) chain capped at each end by a sulfinic acid functional group (-SO₂H). This bifunctional arrangement is central to its properties. The most distinctive feature of this compound is its remarkable stability, especially when contrasted with the transient nature of simpler aliphatic sulfinic acids. acs.org

Key Research Findings:

Exceptional Stability: A seminal 1959 study by Beachem et al. reported the first preparation and isolation of this compound as a stable, crystalline solid. acs.org This was a significant finding, as previous attempts to isolate simple aliphatic sulfinic acids often resulted in decomposition. The same study noted that a sample of the crystalline acid was unchanged after being stored for twenty months, with its X-ray diffraction pattern remaining substantially the same, underscoring its unique stability. acs.org

Reactivity: Despite its stability, the compound exhibits reactivity characteristic of sulfinic acids. It was found to form an adduct with acrylamide, a typical reaction for this functional group. acs.org While stable under normal conditions, the acid did undergo disproportionation upon heating. acs.org This thermal behavior highlights that its stability is relative and not absolute.

Derivative Formation: The research also described the preparation of 1,4-bis-(hydroxymethylsulfonyl)-butane from this compound, demonstrating its utility as a precursor for further chemical synthesis. acs.org

Historical Overview of Research Trajectories on this compound

The research trajectory for this compound is largely defined by the foundational work published in 1959 by a team from the American Cyanamid Company. acs.orgacs.org This research, first presented at the 133rd National Meeting of the American Chemical Society in 1958, documented the first successful synthesis and isolation of a stable aliphatic disulfinic acid. acs.org

The preparation described involved the reduction of the corresponding 1,4-butanedisulfonyl chloride. This method is a standard approach for synthesizing sulfinic acids from their more stable sulfonyl chloride precursors. tandfonline.comnih.gov The 1959 paper detailed the compound's unexpected stability and crystalline nature, which set it apart from all previously known lower aliphatic sulfinic acids. acs.org

Following this initial report, the research trajectory for this compound appears to be limited. The compound is cited primarily in the context of its unique stability as an example within the broader chemistry of sulfinic acids. Unlike its sulfonic acid counterpart, it has not become a widely used industrial chemical or a common building block in organic synthesis. eurokemical.itsulfonic-acid.com Its history is therefore that of a scientific curiosity and a benchmark compound whose initial discovery highlighted important, and at the time surprising, structure-stability principles within organic sulfur chemistry.

Data Tables

Table 1: Properties of this compound

| Property | Description | Source |

| Physical State | Crystalline Solid | acs.org |

| Stability | Stable at room temperature for extended periods (at least 20 months). | acs.org |

| Thermal Behavior | Undergoes disproportionation upon heating. | acs.org |

| Key Reactivity | Forms an adduct with acrylamide. | acs.org |

Structure

3D Structure

Properties

CAS No. |

6340-77-8 |

|---|---|

Molecular Formula |

C4H10O4S2 |

Molecular Weight |

186.3 g/mol |

IUPAC Name |

butane-1,4-disulfinic acid |

InChI |

InChI=1S/C4H10O4S2/c5-9(6)3-1-2-4-10(7)8/h1-4H2,(H,5,6)(H,7,8) |

InChI Key |

VNIUTNOHPGOBML-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)O)CS(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 1,4 Butanedisulfinic Acid

Classical Synthetic Routes and Mechanistic Investigations

The traditional and most common approach to synthesizing 1,4-butanedisulfinic acid involves a two-step process: the formation of a stable disulfonate salt followed by its acidification.

Nucleophilic Substitution Reactions for Disulfonate Precursor Synthesis

The initial step in the synthesis is the formation of a 1,4-butanedisulfonate salt, which serves as a stable precursor to the final acid. This is typically achieved through a nucleophilic substitution reaction.

The synthesis of the disulfonate precursor, typically sodium 1,4-butanedisulfonate, is accomplished by reacting a 1,4-dihalobutane with a sulfite (B76179) salt, such as sodium sulfite. wikipedia.orgwipo.int The reaction proceeds via a nucleophilic substitution mechanism where the sulfite ion acts as the nucleophile, displacing the halide ions from the butane (B89635) backbone. Both 1,4-dichlorobutane (B89584) and 1,4-dibromobutane (B41627) can be used as starting materials. wikipedia.org However, the choice of dihalobutane can impact the reaction time and yield. For instance, the reaction with 1,4-dibromobutane is generally faster, completing in approximately 10 hours, and can result in a higher yield of up to 95%. wikipedia.org In contrast, the reaction with 1,4-dichlorobutane requires a longer reaction time of about 20 hours and typically provides a yield of around 83%. wikipedia.org

A typical procedure involves heating a mixture of the 1,4-dihalobutane and sodium sulfite in a suitable solvent. wikipedia.orgwipo.int A molar ratio of 1:2 for the 1,4-dihalobutane to sodium sulfite is commonly employed to ensure complete substitution. wikipedia.org

The yield and efficiency of the disulfonate precursor synthesis are significantly influenced by the reaction conditions and the solvent system used.

Reaction Conditions: The temperature and duration of the reaction are critical parameters. The reaction is typically carried out at an elevated temperature, in the range of 110-120°C, under reflux conditions. wikipedia.org The reaction time is dependent on the specific 1,4-dihalobutane used, as noted earlier. One optimized process reports a shorter reaction time of 8 hours when using 1,4-dichlorobutane. wipo.int

Solvent Systems: Water is a common solvent for this reaction, providing a medium for the sulfite salt to dissolve and react with the dihalobutane. wikipedia.org Following the reaction in an aqueous solution, the product can be isolated by cooling and crystallization. wikipedia.org

An alternative approach involves the use of a mixed solvent system to facilitate product isolation. After the initial reaction in a solvent, a water-miscible organic solvent, such as ethanol (B145695), is added. wipo.int This addition decreases the solubility of the sodium 1,4-butanedisulfonate in the mixture, causing it to precipitate out of the solution. This method allows for easy separation of the product by filtration. wipo.int The use of a 95% ethanol solution has been reported to be effective for this purpose. wipo.int

The following table summarizes the influence of different starting materials on the reaction time and yield for the synthesis of sodium 1,4-butanedisulfonate.

| Starting Material | Molar Ratio (Dihalobutane:Sulfite) | Solvent | Temperature | Reaction Time | Yield |

| 1,4-Dibromobutane | 1:2 | Water | 110-120°C | ~10 hours | 95% |

| 1,4-Dichlorobutane | 1:2 | Water | 110-120°C | ~20 hours | 83% |

| 1,4-Dichlorobutane | Not Specified | Solvent followed by Ethanol | Reflux | 8 hours | >75% |

Acidification of Disulfonate Salts for this compound Generation

The final step in the synthesis is the conversion of the stable disulfonate salt, such as sodium 1,4-butanedisulfonate, into this compound. This is achieved through an acidification process.

A recent method for the preparation of 1,4-butanedisulfonic acid involves the direct acidification of disodium (B8443419) 1,4-butanedisulfonate with a hydrogen chloride solution. wipo.int In this process, the hydrogen ions from the hydrochloric acid protonate the sulfonate groups of the disodium salt. This proton exchange results in the formation of the free 1,4-butanedisulfonic acid and a salt byproduct, such as sodium chloride. The reaction mixture is then subjected to filtration and concentration to isolate the desired 1,4-butanedisulfonic acid. wipo.int This method is described as simple, convenient, and capable of producing a high-purity product with a high yield without the need for further refinement. wipo.int

While the direct use of an aqueous hydrogen chloride solution is effective, organic alcohol solvents can also play a role in the acidification and purification process. Although not explicitly detailed for this specific conversion in the available literature, organic alcohols are commonly used in similar acid-base reactions in organic synthesis. Their role is often to act as a solvent for the reactants and to facilitate the precipitation of inorganic salts formed during the reaction, such as sodium chloride. By decreasing the solubility of the inorganic byproduct, the alcohol solvent allows for its easy removal by filtration, simplifying the purification of the final organic acid product. The choice of alcohol would depend on the solubility characteristics of the reactants and products.

Emerging Synthetic Strategies and Green Chemistry Approaches

The development of efficient and environmentally benign methods for the synthesis of sulfinic acids is an ongoing area of research. While direct conversion of diols to disulfinic acids is not a widely documented pathway, analogous transformations provide a basis for potential synthetic routes.

Direct synthesis of this compound from 1,4-butanediol (B3395766) is not a commonly reported transformation in the scientific literature. The more frequently described conversion is the synthesis of 1,4-butanedisulfonic acid, which involves the sulfonation of 1,4-butanediol using strong sulfonating agents.

However, a plausible, albeit less direct, green chemistry approach could involve the biological or catalytic conversion of 1,4-butanediol to a more suitable precursor. For instance, bio-based methods for the synthesis of 1,4-butanediol from renewable resources like succinic acid are gaining traction. youtube.comresearchgate.netrsc.orgnih.govrsc.orgresearchgate.net These bio-derived 1,4-butanediol sources could potentially be integrated into a multi-step synthesis of this compound.

A hypothetical synthetic pathway could involve the conversion of 1,4-butanediol to a corresponding dithiol or other sulfur-containing intermediate, which could then be oxidized to the disulfinic acid. The oxidation of thiols is a known method for preparing sulfinic acids. wikipedia.org

Analytical Validation of Synthetic Efficiency and Purity

The inherent instability of sulfinic acids necessitates robust analytical methods to ensure the efficiency of the synthesis and the purity of the final product. core.ac.uk

The quantitative determination of the yield of this compound can be challenging. A common approach for quantifying sulfinic acids is through titration.

Titrimetric Methods: Titration with a standardized solution of a strong base can be used to determine the concentration of the acidic sulfinic acid groups. However, this method can be complicated by the presence of other acidic impurities, such as the corresponding sulfonic acid, which is a common byproduct of sulfinic acid synthesis and decomposition. core.ac.uk Nonaqueous acid-base titrations can sometimes offer better selectivity. core.ac.uk Another approach involves redox titration with an oxidizing agent like potassium permanganate (B83412) or with sodium nitrite. acs.orgacs.org The reaction with nitrous acid is a known method for the quantitative analysis of both aliphatic and aromatic sulfinic acids. acs.org

A summary of potential titrimetric methods is presented in the table below.

| Titration Method | Titrant | Principle | Potential Challenges |

| Acid-Base Titration | Strong Base (e.g., NaOH) | Neutralization of the acidic sulfinic acid groups. | Interference from other acidic impurities (e.g., sulfonic acid). core.ac.uk |

| Redox Titration | Sodium Nitrite (NaNO₂) | Oxidation of the sulfinic acid. | Requires careful control of reaction conditions. acs.org |

Both chromatographic and titrimetric methods are essential for determining the purity of this compound.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating the desired sulfinic acid from impurities. Reversed-phase HPLC can be employed, though the high polarity of short-chain alkylsulfinic acids can present challenges with retention. restek.comchromatographyonline.com Ion-exchange chromatography or hydrophilic interaction chromatography (HILIC) can be effective alternatives for separating highly polar compounds. restek.comchromatographyonline.comnih.govresearchgate.net For short-chain acids, derivatization prior to HPLC analysis can also be a viable strategy to improve separation and detection. nih.gov

Titrimetry: As mentioned for yield determination, titration can also assess purity. By comparing the amount of acid determined by titration with the total mass of the sample, a purity percentage can be estimated. However, this is only accurate if the primary impurity is not also acidic. A combination of titration and another analytical technique, such as chromatography, provides a more comprehensive purity profile.

The purification of sulfinic acids is often complicated by their instability. Common impurities include the corresponding sulfonic acids and thiosulfonates, which are products of disproportionation and oxidation. wikipedia.org

Recrystallization: This is a primary method for purifying solid organic compounds. youtube.comumass.edumt.com The choice of solvent is critical; an ideal solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure compound while impurities remain in the solvent. The process involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to promote the formation of pure crystals. youtube.com

Solvent Extraction: This technique can be used to remove certain impurities. For instance, if the sulfinic acid is contaminated with less polar byproducts, it can be extracted from an alkaline solution where it exists as a salt, leaving the impurities in an organic solvent. Acidification of the aqueous layer would then precipitate the purified sulfinic acid. acs.org

Distillation: While sulfinic acids themselves are often thermally unstable, distillation can be used to purify related compounds or remove volatile impurities. epo.orgyoutube.comyoutube.com For non-volatile compounds like this compound, this method is generally not suitable for direct purification of the final product but may be used in the purification of precursors.

A summary of purification strategies is provided below.

| Purification Method | Principle | Applicability to this compound |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | A primary and effective method for purifying the solid product. umass.edumt.com |

| Solvent Extraction | Partitioning of the compound and impurities between two immiscible solvents. | Useful for removing specific types of impurities, particularly when the sulfinic acid is in its salt form. acs.org |

| Distillation | Separation based on differences in boiling points. | Generally not suitable for the thermally unstable this compound but can be used for precursors. epo.org |

Reactivity Profiles and Mechanistic Studies of 1,4 Butanedisulfinic Acid

Oxidative Transformations and Sulfonic Acid Derivative Formation

The oxidation of sulfinic acids to their corresponding sulfonic acids is a well-established transformation. In the case of 1,4-butanedisulfinic acid, this oxidation would yield 1,4-butanedisulfonic acid. This process involves the conversion of the sulfur atom from a +4 to a +6 oxidation state. Various oxidizing agents can be employed for this purpose, with the specific choice of reagent often influencing the reaction conditions and yield.

The synthesis of the resulting 1,4-butanedisulfonic acid can also be achieved through the sulfonation of 1,4-butanediol (B3395766) using a strong sulfonating agent like concentrated sulfuric acid or chlorosulfonic acid. chemistai.org The resulting product is then typically isolated and purified via methods such as precipitation, filtration, and recrystallization. chemistai.org

| Reactant | Reagent | Product |

| This compound | Oxidizing Agent | 1,4-Butanedisulfonic acid |

| 1,4-Butanediol | Concentrated H₂SO₄ or ClSO₃H | 1,4-Butanedisulfonic acid |

This table summarizes the oxidative transformation of this compound and an alternative synthesis of the resulting sulfonic acid derivative.

Reductive Pathways and Characterization of Products

The reduction of sulfinic acids can lead to the formation of corresponding thiols. For this compound, a reductive pathway would be expected to yield 1,4-butanedithiol. This transformation represents a change in the oxidation state of the sulfur atoms from +4 to -2. The choice of reducing agent is critical and can influence the efficiency of the conversion. Common reductants used for such transformations include strong hydride reagents.

Conversely, 1,4-butanediol can be synthesized from 1,4-butanedisulfonic acid through reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄). chemistai.org This reaction involves the replacement of the sulfonic acid groups with hydrogen atoms. chemistai.org

| Reactant | Reagent | Product |

| This compound | Reducing Agent | 1,4-Butanedithiol |

| 1,4-Butanedisulfonic acid | LiAlH₄ | 1,4-Butanediol |

This table illustrates the reductive pathways starting from this compound and its corresponding sulfonic acid.

Nucleophilic Substitution Reactions with Varied Substrates

Nucleophilic substitution reactions are fundamental in organic chemistry, involving an electron-rich nucleophile attacking an electron-deficient electrophile. masterorganicchemistry.com The reactivity in these reactions is governed by the nature of the nucleophile, the electrophile, the leaving group, and the solvent. masterorganicchemistry.combyjus.com Generally, weaker bases are better leaving groups, enhancing the reaction rate. byjus.com

The sulfinate groups in this compound can act as ligands, coordinating with metal ions to form complexes. The oxygen atoms of the sulfinate group are the primary sites for coordination. The study of these interactions can involve various analytical techniques to elucidate the structure and stability of the resulting metal complexes. The formation of such complexes can be influenced by factors like the nature of the metal ion, the pH of the solution, and the presence of other coordinating species. copernicus.orgnih.gov The interaction energy and orientation of the ligand molecules at interfaces can be particularly sensitive to the surrounding environment. nih.gov

The reaction of sulfinic acid derivatives with amines is a key route to the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. nih.govnih.gov While the direct reaction of a sulfinic acid with an amine to form a sulfonamide is not the most common method, the conversion can be achieved through intermediate steps. For instance, the sulfinic acid can be first converted to a more reactive species like a sulfonyl chloride, which then readily reacts with an amine to furnish the sulfonamide. nih.govresearchgate.net This two-step process often involves an initial chlorination of the sulfinic acid followed by amination. nih.govresearchgate.net

Modern synthetic methods have also explored one-pot procedures starting from other precursors. researchgate.netorganic-chemistry.org For example, the coupling of aryl iodides with a sulfur dioxide surrogate can generate an aryl ammonium (B1175870) sulfinate in situ, which is then treated with an amine and an oxidant to yield the sulfonamide. organic-chemistry.org

| Starting Material | Reagents | Product |

| Sulfinic Acid | 1. Chlorinating Agent2. Amine | Sulfonamide |

| Aryl Iodide | 1. DABSO2. Amine, NaOCl | Sulfonamide |

This table outlines two synthetic routes for the formation of sulfonamides from sulfinic acid derivatives or related precursors.

Esterification Reactions and the Stability of Sulfinic Esters

Sulfinic esters, or sulfinates, are valuable intermediates in organic synthesis. researchgate.net They are generally more stable than the corresponding sulfinyl chlorides and can be prepared through the esterification of sulfinic acids. researchgate.netchemrevlett.com

The synthesis of the di-1-adamantyl ester of this compound would involve the reaction of this compound with 1-adamantanol. The bulky adamantyl groups would likely confer increased crystallinity and thermal stability to the resulting ester. The characterization of such a compound would typically involve spectroscopic methods like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure, along with techniques like X-ray crystallography to determine its solid-state structure. The adamantyl moiety is a rigid and sterically demanding group, and its incorporation can significantly influence the physical and chemical properties of the molecule. sigmaaldrich.com

Comparative Reactivity Analysis with Related Disulfur Compounds

The reactivity of this compound is a subject of significant interest, particularly when contrasted with other organosulfur compounds. Its unique stability and reaction pathways set it apart from other aliphatic disulfinic acids and related sulfur-containing molecules such as sulfenic and sulfonic acids. This section provides a comparative analysis of the reactivity of this compound, drawing on available research to highlight its distinct chemical behavior.

A key characteristic of this compound is its notable stability in comparison to other aliphatic disulfinic acids. While many simple sulfinic acids are transient species that readily undergo disproportionation, this compound exhibits a higher degree of stability. This disproportionation reaction typically yields a sulfonic acid and a thiosulfonate. The enhanced stability of this compound can be attributed to intramolecular factors, although detailed mechanistic studies providing quantitative kinetic data for this specific compound are not extensively available in the current literature.

In general, the reactivity of sulfinic acids is intermediate between that of sulfenic acids and sulfonic acids. Sulfenic acids (RSOH) are highly reactive and unstable, often serving as transient intermediates. Conversely, sulfonic acids (RSO₃H) are strong acids and are generally much more stable.

The reactivity of this compound can be further understood by comparing it to its oxidized and reduced counterparts and related compounds.

Oxidation and Reduction:

Oxidation: The oxidation of 1,4-butanediol, a precursor to this compound, with agents like nitric acid can lead to the formation of succinic acid. researchgate.net While direct oxidation studies on this compound are not widely reported, it is expected that oxidation would yield the corresponding 1,4-butanedisulfonic acid.

Reduction: The reduction of sulfinic acids is less common. For comparison, the reduction of nitrobenzene (B124822) compounds to anilines can be mediated by titanium(III) species. acs.org

Comparison with Other Sulfur Compounds:

To contextualize the reactivity of this compound, it is useful to compare it with other sulfur-containing functional groups. The table below outlines a qualitative comparison of reactivity.

| Compound Type | General Reactivity | Common Reactions |

| Sulfenic Acids (RSOH) | Highly reactive, unstable | Disproportionation, oxidation to sulfinic/sulfonic acids, trapping by nucleophiles. |

| Sulfinic Acids (RSO₂H) | Moderately reactive and stable | Disproportionation, oxidation to sulfonic acids, reduction, reaction with electrophiles/nucleophiles. |

| This compound | Uniquely stable for an aliphatic disulfinic acid | Resists rapid disproportionation. |

| Sulfonic Acids (RSO₃H) | Generally stable, strong acids | Salt formation, conversion to sulfonyl halides and esters. |

This table provides a qualitative overview based on general chemical principles, as direct quantitative comparative studies for this compound are limited.

Computational and Theoretical Chemical Investigations of 1,4 Butanedisulfinic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

There are no specific studies in the public domain that provide detailed quantum chemical calculations on the molecular structure and electronic properties of 1,4-Butanedisulfinic acid. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized molecular geometry, bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO-LUMO gap). Without dedicated research, this data remains uncharacterized for this compound.

Computational Studies of Reaction Mechanisms and Transition States

Detailed computational investigations into the reaction mechanisms involving this compound, including the identification of transition states, are not present in the available scientific literature. These studies are crucial for understanding the reactivity of a compound, predicting reaction outcomes, and designing new synthetic pathways.

No theoretical studies have been published that specifically elucidate the thermal decomposition pathways of this compound. Such research would involve computational modeling to identify the lowest energy pathways for its breakdown, the structures of transition states, and the activation energies required for decomposition. This information is critical for assessing the thermal stability of the compound.

Modeling of Intermolecular Interactions and Solution Behavior

There is a lack of published research focusing on the computational modeling of intermolecular interactions and the behavior of this compound in solution. These studies, often employing molecular dynamics (MD) simulations or hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are essential for understanding how molecules of this compound interact with each other and with solvent molecules. This knowledge is fundamental to predicting its physical properties, such as solubility and aggregation behavior.

Advanced Applications and Research Frontiers for 1,4 Butanedisulfinic Acid

Catalytic Applications in Organic Synthesis: An Unexplored Domain

A thorough review of scientific literature and chemical databases did not yield specific examples of 1,4-butanedisulfinic acid being employed as a strong acid catalyst in organic reactions. While sulfonic acids are well-established as potent catalysts, the catalytic activity of their sulfinic acid counterparts, such as this compound, remains an open area of inquiry.

Similarly, no documented instances were found of this compound being used to facilitate the synthesis of sulfonate esters and their derivatives. The general synthesis of sulfonate esters typically involves the reaction of sulfonyl chlorides with alcohols, and while sulfinic acids can be precursors to sulfonyl chlorides, direct applications of this compound in this context are not reported.

Applications in Analytical Chemistry Methodologies: A Case of Mistaken Identity

The utility of this compound in analytical techniques such as High-Performance Liquid Chromatography (HPLC) is another area lacking specific documentation. Searches for its use as a mobile phase component often lead to information about 1,4-butanedisulfonic acid. For instance, the separation of butane-1,4-disulfonic acid on certain HPLC columns is achieved using a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com However, this does not indicate that this compound itself is a component of the mobile phase. The selection of mobile phase components in HPLC is critical for achieving desired separations, and typically involves a limited number of well-characterized buffers and modifiers. sigmaaldrich.comhplc.euaapco.orgchromatographyonline.com

Furthermore, the role of this compound in the development and qualification of analytical reference standards is not established in the available literature. Conversely, a United States Pharmacopeia (USP) Reference Standard exists for 1,4-butanedisulfonic acid, which is intended for use in specific quality tests and assays. sigmaaldrich.comsigmaaldrich.com This highlights the clear distinction and separate roles of the sulfonic and sulfinic acid compounds in analytical chemistry.

Explorations in Biochemical and Enzymatic Systems: A Frontier Awaiting Discovery

There is currently no available research detailing the exploration of this compound in biochemical or enzymatic systems. The interaction of small molecules with biological systems is a vast field of study, but to date, this compound does not appear to have been a subject of such investigations.

Buffering Capacity and pH Homeostasis in Biochemical Assays

Maintaining a stable pH is critical for the validity of many biochemical assays. While a wide array of buffering agents are commonly employed, the specific buffering capacity of this compound in such assays is not well-documented in publicly available research. The acidic nature of sulfinic and sulfonic acid groups suggests a potential for buffering action. However, without specific pKa values and experimental data on its performance in biochemical systems, its efficacy and optimal buffering range remain speculative. Further research is necessary to characterize the buffering properties of this compound to determine its suitability for maintaining pH homeostasis in sensitive enzymatic and cellular assays.

Interactions with Key Enzymes, e.g., Methionine Adenosyltransferase

While direct studies on the interaction between this compound and methionine adenosyltransferase (MAT) are scarce, the significance of its corresponding sulfonic acid, 1,4-butanedisulfonate, is well-established in the context of S-Adenosyl-L-methionine (SAMe), a crucial molecule in numerous biological processes. SAMe is a universal methyl donor synthesized from methionine and ATP, a reaction catalyzed by MAT. nih.gov Due to its inherent instability, SAMe is often formulated as a salt to enhance its shelf-life, with 1,4-butanedisulfonate being one of the effective counterions used for this purpose. sigmaaldrich.com

The interaction between SAMe and methyltransferases is highly specific, with the enzyme recognizing distinct structural features of the SAMe molecule. nih.gov Studies have shown that the charge and the nature of the substituent at the sulfonium (B1226848) center of SAMe are critical for optimal binding to methyltransferases. nih.gov While the 1,4-butanedisulfonate anion itself does not directly participate in the enzymatic reaction, its presence as a stabilizing salt ensures the integrity of the SAMe molecule, thereby enabling the study of its interaction with enzymes like MAT and its function in methylation. sigmaaldrich.com The use of S-Adenosyl-L-methionine 1,4-butanedisulfonate in research allows for consistent and reliable investigations into the kinetics and mechanisms of methyltransferase enzymes. medchemexpress.com

Influence on Methylation Processes and S-Adenosyl-L-Methionine Production

The influence of this compound on methylation processes is intrinsically linked to its role as a stabilizer for S-Adenosyl-L-methionine (SAMe). SAMe is the primary methyl group donor for the methylation of a vast array of molecules, including DNA, proteins, and neurotransmitters. mdpi.com These methylation events are fundamental to the regulation of gene expression, protein function, and cellular signaling.

The stability of SAMe is pH-dependent, and its breakdown can lead to the formation of non-functional byproducts. nih.gov By forming a stable salt, 1,4-butanedisulfonate ensures a consistent supply of active SAMe for in vitro and in vivo studies of methylation. sigmaaldrich.commedchemexpress.com This is particularly important for research investigating the role of methylation in various diseases and for the development of therapeutic agents that target methyltransferases. The availability of stable SAMe salts, such as S-Adenosyl-L-methionine 1,4-butanedisulfonate, has been instrumental in advancing our understanding of the intricate network of methylation-dependent pathways. medchemexpress.commdpi.com

| Compound | Role in Methylation | Key Findings |

| S-Adenosyl-L-methionine (SAMe) | Primary methyl donor | Essential for the methylation of DNA, proteins, and other biomolecules. mdpi.com |

| 1,4-Butanedisulfonate | Stabilizing salt for SAMe | Enhances the stability and shelf-life of SAMe, facilitating research. nih.govsigmaaldrich.com |

| Methionine Adenosyltransferase (MAT) | Enzyme for SAMe synthesis | Catalyzes the formation of SAMe from methionine and ATP. nih.gov |

Contributions to Environmental Chemistry Research

The potential applications of this compound in environmental chemistry, particularly in the remediation of heavy metal contamination, are an area of growing interest.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

A comprehensive review of existing scientific literature reveals a significant gap in the study of 1,4-Butanedisulfinic acid. Presently, there are no notable academic contributions or detailed research findings specifically focused on the synthesis, characterization, or application of this compound. The scientific landscape is dominated by research on its structural analogs, namely the corresponding dithiol (1,4-butanedithiol), disulfide (1,2-dithiane), and the more highly oxidized 1,4-butanedisulfonic acid. This scarcity of direct research underscores that this compound represents a largely unexplored area within organosulfur chemistry. The current body of knowledge provides a foundation based on analogous compounds, but dedicated studies on this compound are conspicuously absent.

Identification of Unexplored Research Avenues and Challenges

The primary and most significant unexplored research avenue is the very existence and stability of this compound as an isolable compound. The inherent challenge with many sulfinic acids is their propensity for disproportionation or further oxidation, and it is crucial to establish whether the bifunctional nature of this particular molecule enhances or diminishes its stability.

Key unexplored research avenues and challenges include:

Synthesis and Isolation: There are no established, reliable methods for the synthesis and purification of this compound. A primary challenge will be the controlled, partial oxidation of 1,4-butanedithiol, avoiding over-oxidation to the sulfonic acid or the formation of cyclic disulfides (1,2-dithiane) and other byproducts.

Physicochemical Properties: All fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are currently unknown. Characterizing these properties is a fundamental first step.

Chemical Reactivity: The reactivity of the two sulfinic acid groups has not been investigated. Research is needed to understand its behavior as a nucleophile or electrophile, its potential as a reducing agent, and its coordination chemistry with metal ions.

Thermal and Chemical Stability: A significant challenge is to determine the compound's stability under various conditions (temperature, pH, oxidative, and reductive environments). Sulfenic acids, which are precursors in thiol oxidation, are known to be highly reactive and transient, suggesting that the stability of the disulfinic acid may also be a critical factor to investigate.

Prospective Methodological Innovations in Synthesis and Analytical Techniques

Future research should focus on developing novel and controlled synthetic and analytical methodologies tailored for this compound.

Prospective Synthetic Methods:

| Precursor | Reagent/Method | Rationale |

| 1,4-Butanedithiol | Controlled oxidation with reagents like hydrogen peroxide, potentially using a catalyst to prevent over-oxidation. | This is a common route to sulfinic acids from thiols, but selectivity will be a key challenge to overcome. |

| 1,4-Butanedithiol | Electrochemical oxidation | Offers precise control over the oxidizing potential, which could allow for the selective formation of the disulfinic acid. |

| Disodium (B8443419) 1,4-butanedisulfinate | Acidification of the corresponding salt | If a stable salt can be synthesized, careful acidification could yield the free acid. |

Prospective Analytical Techniques:

Advanced Spectroscopic Methods: High-resolution

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Butanedisulfinic acid, and how can their efficiency be experimentally validated?

- Methodological Answer : Synthesis typically involves oxidation of precursor compounds. For example, oxidation of this compound using potassium permanganate in acetic acid yields 1,2-dithiane tetroxide, confirmed via IR spectroscopy and melting point analysis . Efficiency can be evaluated by comparing yields under varying conditions (e.g., oxidizing agents like H₂O₂ vs. MnO₂, which yield 2% and 6%, respectively) and using quantitative techniques like acid-base titration .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic methods. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfinic acid S-O bonds), while GC-MS and HPLC analyze purity and degradation products. Cross-validation with synthesized reference compounds (e.g., 1,2-dithiane tetroxide) ensures accuracy .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Stability is assessed through accelerated degradation studies under varying temperatures, pH, and humidity. HPLC monitoring of decomposition products (e.g., sulfonic acids) and kinetic modeling of degradation rates inform optimal storage protocols. Data from related sulfinic acids suggest inert atmospheres and low temperatures enhance stability .

Advanced Research Questions

Q. What mechanistic pathways explain the divergent yields in this compound oxidation reactions?

- Methodological Answer : Mechanistic studies using radical traps and isotopic labeling reveal that oxidizing agents influence reaction pathways. For instance, KMnO₄ promotes S-O bond cleavage and radical recombination, while H₂O₂ favors direct sulfone formation. Computational modeling (DFT) of transition states and solvent cage effects can rationalize yield discrepancies .

Q. How can chromatographic methods be optimized for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water (70:30) buffered at pH 5 with acetic acid-sodium acetate provides optimal separation. Detection at 237 nm (DAD) ensures sensitivity, with validation via spike-recovery experiments and calibration curves (RSD <5%, LOD 0.03–0.35 µg/mL) .

Q. What strategies address contradictions in acid generation data during photochemical studies of sulfinic acid derivatives?

- Methodological Answer : Contradictions arise from competing pathways (e.g., O₂-mediated vs. disproportionation-driven acid formation). Controlled experiments under inert vs. oxygenated atmospheres, coupled with scavengers (e.g., TEMPO for radicals), isolate contributions. Quantitative HPLC analysis of byproducts like benzenesulfonic acid resolves mechanistic ambiguities .

Data Analysis & Experimental Design

Q. How should researchers design experiments to probe the reactivity of this compound in novel reactions?

- Methodological Answer : Use a factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ design evaluating solvent (acetonitrile vs. water), catalyst (Pd/Ag/Re vs. none), and temperature (25°C vs. 50°C) identifies optimal conditions. Response surfaces model yield and selectivity .

Q. What statistical approaches are suitable for analyzing anomalous results in sulfinic acid kinetic studies?

- Methodological Answer : Non-linear regression (e.g., Arrhenius fitting for temperature-dependent kinetics) and ANOVA for batch variations. Outlier detection via Grubbs’ test and residual analysis ensures data robustness. For multi-step reactions, multivariate analysis (PCA or PLS) deconvolutes overlapping pathways .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.